molecular formula C12H14BrClO B12068836 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene

1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene

Cat. No.: B12068836
M. Wt: 289.59 g/mol
InChI Key: ILXCTZGSTHWSOC-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopentylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a preferred method for synthesizing complex aromatic compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions followed by etherification to introduce the cyclopentylmethoxy group. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Hydroxy derivatives and reduced aromatic compounds.

Scientific Research Applications

1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired effect.

Comparison with Similar Compounds

    1-Bromo-3-chlorobenzene: Lacks the cyclopentylmethoxy group, making it less complex and potentially less versatile.

    1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.

    1-Bromo-3-chloro-5-methoxybenzene: Similar but lacks the cyclopentyl group, affecting its steric and electronic properties.

Uniqueness: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-bromo-3-chloro-5-(cyclopentylmethoxy)benzene

InChI

InChI=1S/C12H14BrClO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

ILXCTZGSTHWSOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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